molecular formula C13H11ClN2O2 B2452328 N-[(2-chlorophenyl)methyl]-2-nitroaniline CAS No. 126991-21-7

N-[(2-chlorophenyl)methyl]-2-nitroaniline

Cat. No.: B2452328
CAS No.: 126991-21-7
M. Wt: 262.69
InChI Key: DRQPRDPGSQDAMA-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-2-nitroaniline is an organic compound with the molecular formula C13H11ClN2O2 It is a derivative of aniline, where the aniline nitrogen is substituted with a 2-chlorobenzyl group and the aromatic ring is substituted with a nitro group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-2-nitroaniline typically involves the reaction of 2-nitroaniline with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dichloromethane under reflux conditions to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-2-nitroaniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Substitution: Sodium methoxide (NaOCH3) in methanol or sodium ethoxide (NaOEt) in ethanol.

Major Products Formed

    Reduction: N-[(2-chlorophenyl)methyl]-2-aminoaniline.

    Oxidation: Various oxidized derivatives depending on the specific conditions.

    Substitution: Products with different substituents replacing the chlorine atom.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-2-nitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding due to its structural features.

    Medicine: Research into potential pharmaceutical applications, including its use as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-2-nitroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the chlorobenzyl group can enhance binding affinity to certain proteins. The compound’s effects are mediated through pathways involving these molecular interactions, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-chlorophenyl)methyl]-2-aminoaniline: A reduced form of the compound with an amino group instead of a nitro group.

    N-[(2-bromophenyl)methyl]-2-nitroaniline: A similar compound with a bromine atom instead of chlorine.

    N-[(2-chlorophenyl)methyl]-4-nitroaniline: A positional isomer with the nitro group at the 4-position.

Uniqueness

N-[(2-chlorophenyl)methyl]-2-nitroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c14-11-6-2-1-5-10(11)9-15-12-7-3-4-8-13(12)16(17)18/h1-8,15H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRQPRDPGSQDAMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC=CC=C2[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820619
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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